
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. For example, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells. Additionally, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have antagonistic effects on the dopamine D2 receptor, which may have implications for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is its potential therapeutic applications in the treatment of cancer and neurological disorders. Additionally, its inhibitory effects on the proteasome and dopamine D2 receptor make it a promising candidate for drug discovery. However, there are limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A. One potential avenue is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A and its potential therapeutic applications. Other future directions include the development of analogs of (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A with improved pharmacological properties and the evaluation of its potential as a diagnostic tool for cancer and neurological disorders.
Conclusion:
In conclusion, (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A is a novel chemical compound with potential applications in the field of drug discovery. Its inhibitory effects on enzymes and receptors make it a promising candidate for the treatment of cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4,4-difluoropiperidine with 3-hydroxytetrahydrofuran, followed by the reaction of the resulting product with 3-bromopyridine. The final step involves the reaction of the intermediate product with methanesulfonyl chloride to yield (4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A.
Aplicaciones Científicas De Investigación
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone A has been studied extensively for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes and receptors, including the proteasome and the dopamine D2 receptor. These inhibitory effects have potential therapeutic applications in the treatment of cancer and neurological disorders, respectively.
Propiedades
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c16-15(17)4-7-19(8-5-15)14(20)12-2-1-6-18-13(12)22-11-3-9-21-10-11/h1-2,6,11H,3-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTMHZQKFLYOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluoropiperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2694365.png)

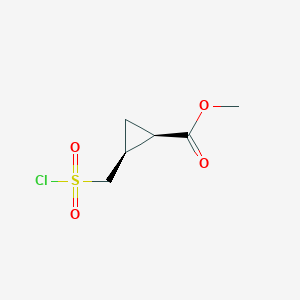
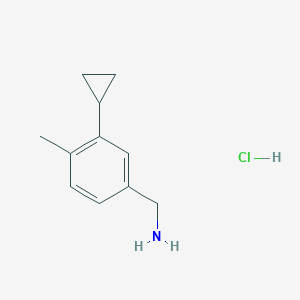
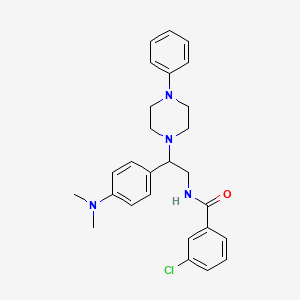
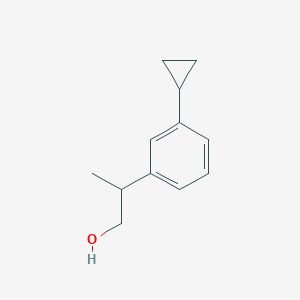

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl morpholine-4-carboxylate](/img/structure/B2694379.png)
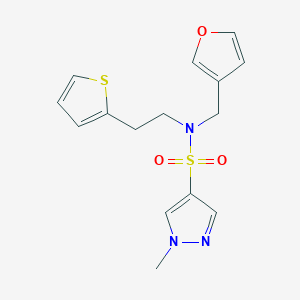
![3-methyl-5-((4-(thiophen-2-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2694381.png)
![1-Methyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2694384.png)
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2694385.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2694386.png)
![N-[3-(2-Chloro-6-methylphenyl)propyl]prop-2-enamide](/img/structure/B2694387.png)